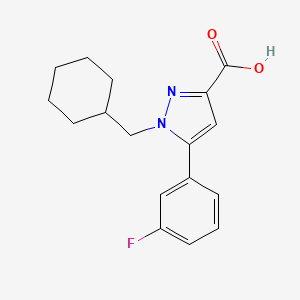
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group, a fluorophenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
準備方法
The synthesis of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the cyclohexylmethyl group: This can be done using a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway but can include alcohols, amines, and substituted pyrazoles.
科学的研究の応用
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid include:
1-Cyclohexyl-3-(3-fluorophenyl)-1-isopropylurea:
Other fluorophenyl-pyrazole derivatives: These compounds may have different substituents on the pyrazole ring or phenyl group, leading to variations in their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
特性
分子式 |
C17H19FN2O2 |
|---|---|
分子量 |
302.34 g/mol |
IUPAC名 |
1-(cyclohexylmethyl)-5-(3-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN2O2/c18-14-8-4-7-13(9-14)16-10-15(17(21)22)19-20(16)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H,21,22) |
InChIキー |
LWVBJRRIUTVWAV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN2C(=CC(=N2)C(=O)O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



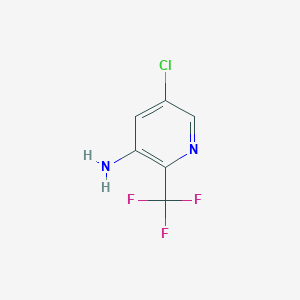
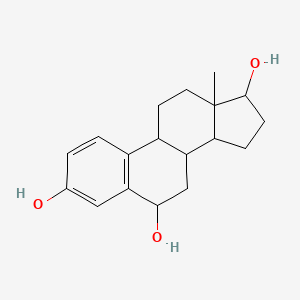
![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
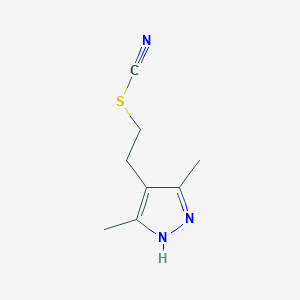

![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
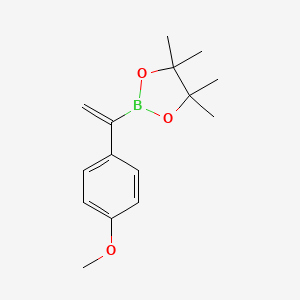
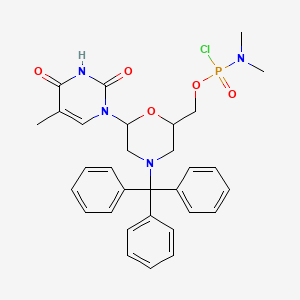
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
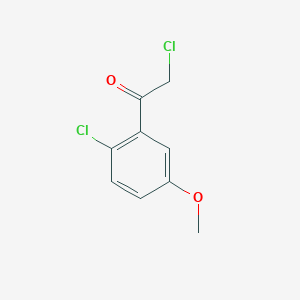
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)


